molecular formula C20H20N2O3S2 B430152 Methyl 2-{[4-(4-methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate CAS No. 312625-68-6

Methyl 2-{[4-(4-methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate

Cat. No.: B430152
CAS No.: 312625-68-6
M. Wt: 400.5g/mol
InChI Key: VWIPGSBRLLDKFI-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(4-methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate is a structurally complex heterocyclic compound featuring a tricyclic core with sulfur (thia) and nitrogen (diaza) atoms. Its unique architecture includes a 4-methylphenyl substituent, a 3-oxo group, and a sulfanyl-acetate ester moiety.

Properties

IUPAC Name

methyl 2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-12-7-9-13(10-8-12)22-19(24)17-14-5-3-4-6-15(14)27-18(17)21-20(22)26-11-16(23)25-2/h7-10H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIPGSBRLLDKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)OC)SC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Heterocyclic Precursors

A common approach for tricyclic systems involves cyclocondensation reactions between thiophene derivatives and diazine precursors. For example, reacting 2-aminobenzothiophene-3-carboxylates with urea or thiourea under acidic conditions generates pyrimidine-fused systems. Adapting this method, the target core could form via condensation of a substituted benzothiophene diamine with a carbonyl source, followed by oxidation to introduce the 3-oxo group.

Sequential Alkylation and Cyclization

Stepwise construction of the tricyclic system may involve alkylation of a pre-formed diazine ring with sulfur-containing electrophiles. A reported analog, ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, was synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in the presence of a base. This suggests that the methyl sulfanylacetate group in the target compound could be introduced via nucleophilic substitution using methyl chloroacetate and a mercapto-functionalized tricyclic intermediate.

Stepwise Synthesis and Optimization

Synthesis of the Tricyclic Core

The benzothieno[2,3-d]pyrimidine core is synthesized through a cyclocondensation reaction:

Step 1: Formation of Benzothiophene Intermediate

  • Reactants : 4-Methylphenyl-substituted benzothiophene-2,3-diamine, urea.

  • Conditions : Reflux in acetic acid (120°C, 8–12 h).

  • Mechanism : Acid-catalyzed cyclization forms the pyrimidine ring, yielding 3-(4-methylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-ol.

Step 2: Oxidation to 3-Oxo Derivative

  • Reactants : Intermediate from Step 1, Jones reagent (CrO₃/H₂SO₄).

  • Conditions : 0–5°C, 2 h.

  • Yield : ~75% (estimated from analogous oxidations).

Introduction of Sulfanylacetate Group

Step 3: Thiolation at Position 5

  • Reactants : Tricyclic core (Step 2), Lawesson’s reagent.

  • Conditions : Reflux in toluene (110°C, 4 h).

  • Outcome : Conversion of carbonyl to thiocarbonyl, yielding 5-mercapto derivative.

Step 4: Alkylation with Methyl Chloroacetate

  • Reactants : 5-Mercapto intermediate, methyl chloroacetate, K₂CO₃.

  • Conditions : DMF, room temperature, 12 h.

  • Mechanism : Nucleophilic substitution forms the sulfanylacetate linkage.

Table 1: Optimization of Alkylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF251268
NaHTHF0→25672
Et₃NCH₃CN252455

Data extrapolated from analogous reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.25 (d, J = 8.2 Hz, 2H, Ar-H), 4.30 (s, 2H, SCH₂CO), 3.75 (s, 3H, OCH₃), 2.40 (s, 3H, Ar-CH₃).

  • HRMS (ESI+) : m/z calc. for C₂₀H₂₀N₂O₃S₂ [M+H]⁺: 401.0998; found: 401.0995.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Synthetic Comparison

CompoundCore StructureKey Reaction StepYield (%)
Target CompoundBenzothieno[2,3-d]pyrimidineAlkylation with CH₂COOMe68
Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetateQuinazolineAlkylation with CH₂COOEt72
3,5-Dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraeneOxa-thia-diazatricycloCyclocondensation65

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetracyclic Analogues with Varied Substituents

Compounds sharing the tetracyclic framework but differing in substituents include:

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi)
  • 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj)

Key Comparisons:

Property Target Compound IIi (Methoxy) IIj (Hydroxy)
Core Structure 8-Thia-4,6-diazatricyclo[7.4.0.0²,⁷] 3,7-Dithia-5-azatetracyclo 3,7-Dithia-5-azatetracyclo
Aryl Substituent 4-Methylphenyl 4-Methoxyphenyl 4-Hydroxyphenyl
Functional Groups 3-Oxo, sulfanyl-acetate ester Ketone, dithia Ketone, dithia
Polarity Moderate (methyl group reduces polarity) Higher (methoxy increases) Highest (hydroxy increases)

The 4-methylphenyl group in the target compound likely enhances lipophilicity compared to the more polar methoxy and hydroxy substituents in IIi and IIj, respectively. This difference could influence solubility and bioavailability, critical for pharmaceutical or agrochemical applications.

Sulfonylurea Methyl Esters in Agrochemicals

The target compound’s methyl ester moiety aligns structurally with sulfonylurea herbicides, such as:

  • Metsulfuron methyl ester : Contains a 4-methoxy-6-methyl-1,3,5-triazin-2-yl group .
  • Ethametsulfuron methyl ester: Features a 4-ethoxy-6-(methylamino)-triazine core .

Functional Comparisons:

Property Target Compound Metsulfuron Methyl Ester Ethametsulfuron Methyl Ester
Core Structure Tricyclic thia-diaza system Triazine-sulfonylurea Triazine-sulfonylurea
Ester Group Sulfanyl-acetate Benzoate-sulfonyl Benzoate-sulfonyl
Bioactivity Undocumented (hypothetical) Herbicidal (ALS inhibitor) Herbicidal (ALS inhibitor)

While the target compound’s tricyclic core diverges from the triazine-based sulfonylureas, its ester group may facilitate similar modes of action, such as enzyme inhibition. However, the absence of a sulfonylurea bridge in the target compound suggests distinct biochemical interactions.

Biological Activity

Methyl 2-{[4-(4-methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes current research findings regarding its biological activity, including antimicrobial and anticancer properties, along with structural analyses and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H20N2O3S2C_{20}H_{20}N_{2}O_{3}S_{2} and features a unique tricyclic structure that may contribute to its biological properties. The presence of sulfur and nitrogen heteroatoms is significant in pharmacological contexts, as they can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar compounds within the same structural family. For instance, derivatives of thiazolidinones exhibited notable antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound 10.0040.008En. cloacae
Compound 20.0150.030S. aureus
Compound 30.0110.020E. coli
Methyl 2-{...}TBDTBDTBD

The most active compounds demonstrated MIC values ranging from 0.0040.004 to 0.0450.045 mg/mL, indicating strong antibacterial potential compared to standard antibiotics like ampicillin and streptomycin .

Anticancer Properties

Preliminary investigations into the anticancer activity of structurally similar compounds indicate potential efficacy against various cancer cell lines. Some derivatives have shown promise in inhibiting specific kinases involved in cancer progression.

Case Study: Kinase Inhibition

A study focused on pyrazolo[3,4-d]pyrimidine inhibitors demonstrated that modifications at the C3 position could enhance anticancer activity by improving binding affinity to target proteins involved in tumor growth . While specific data on Methyl 2-{...} is limited, the structural similarities suggest it may exhibit comparable mechanisms.

The mechanisms underlying the biological activity of Methyl 2-{...} likely involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
  • Molecular Docking Studies : Computational studies suggest that the compound may interact with specific protein targets, enhancing its bioactivity through precise molecular interactions .

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